molecular formula C36H67NO5 B13365627 Di((Z)-non-2-en-1-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate

Di((Z)-non-2-en-1-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate

Cat. No.: B13365627
M. Wt: 593.9 g/mol
InChI Key: HLRZIPPKHPBDEV-DQIQZUARSA-N
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Description

Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is a complex organic compound with a molecular formula of C36H71NO5.

Chemical Reactions Analysis

Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:

Scientific Research Applications

Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to various biological effects. The molecular targets include lipid rafts and membrane proteins, and the pathways involved are related to membrane dynamics and signal transduction .

Comparison with Similar Compounds

Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate in terms of its specific alkyl chain configuration and its resulting properties and applications.

Properties

Molecular Formula

C36H67NO5

Molecular Weight

593.9 g/mol

IUPAC Name

[(Z)-non-2-enyl] 8-[2-hydroxyethyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate

InChI

InChI=1S/C36H67NO5/c1-3-5-7-9-11-19-25-33-41-35(39)27-21-15-13-17-23-29-37(31-32-38)30-24-18-14-16-22-28-36(40)42-34-26-20-12-10-8-6-4-2/h19-20,25-26,38H,3-18,21-24,27-34H2,1-2H3/b25-19-,26-20-

InChI Key

HLRZIPPKHPBDEV-DQIQZUARSA-N

Isomeric SMILES

CCCCCC/C=C\COC(=O)CCCCCCCN(CCO)CCCCCCCC(=O)OC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCC)CCO

Origin of Product

United States

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